9-Aminoacridine
Overview
Description
9-Aminoacridine is a synthetic dye used clinically as a topical antiseptic and experimentally as a mutagen, an intracellular pH indicator, and a small molecule MALDI matrix . It is also used as a DNA intercalator .
Synthesis Analysis
A novel 9-aminoacridine derivative was synthesized that presents different colors when exposed to neutral, acidic, or basic mediums. This has potential application as a pH indicator in organic solvents .Molecular Structure Analysis
The molecular formula of 9-Aminoacridine is C13H10N2, and its molecular weight is 194.2319 . The structure is available as a 2D Mol file .Chemical Reactions Analysis
9-Aminoacridine is a moderately strong base. It neutralizes acids to form salts plus water in exothermic reactions .Physical And Chemical Properties Analysis
9-Aminoacridine is a light orange to yellow to green powder or crystal. It has a melting point of 236.0 to 240.0 °C and is very soluble in ethanol. It is slightly soluble in toluene and chloroform .Scientific Research Applications
1. Ribosome Biogenesis Inhibition
- Summary of Application : 9-Aminoacridine (9AA) has been found to inhibit ribosome biogenesis, a process crucial for cell growth and proliferation . This is achieved by inhibiting both the transcription of ribosomal RNA precursors (pre-rRNA) and the processing of already synthesized pre-rRNAs .
- Methods of Application : The effects of 9AA on pre-rRNA metabolism were characterized in cultured mammalian cells . A fluorescent intercalator displacement assay was used to show that 9AA can bind to RNA in vitro .
- Results or Outcomes : The results demonstrate that 9AA rapidly abolishes ribosome biogenesis by inhibiting both transcription of the pre-rRNA and processing of the already synthesized pre-rRNAs .
2. Antiseptic and Antiparasitic Agent
- Summary of Application : Aminoacridines, including 9AA, have been used for decades as antiseptic and antiparasitic agents . They are prospective candidates for therapeutic repurposing and new drug development .
- Methods of Application : The biological effects of aminoacridines are most often attributed to their ability to intercalate into DNA .
- Results or Outcomes : While the specific outcomes of 9AA’s use as an antiseptic and antiparasitic agent are not detailed in the source, the compound’s potential for therapeutic repurposing and new drug development is highlighted .
3. Anticancer Agent
- Summary of Application : 9-Aminoacridine has shown promising anticancer activity. It has been tested against various cancer cell lines including HCT-116 (human colon carcinoma), K562 (chronic myeloid leukaemia), HL-60 (human promyelocytic leukaemia), HeLa (human cervical cancer), and MCF-7 (breast cancer) both in vitro and in vivo (Ehrlich ascites carcinoma model) .
- Methods of Application : The unique planar ring structure allows 9-Aminoacridine derivatives to act as DNA intercalators and to inhibit topoisomerase or telomerase enzymes .
- Results or Outcomes : While specific outcomes are not detailed in the source, the anticancer activity of 9-Aminoacridine derivatives has attracted increasing interest .
4. Antimicrobial Agent
- Summary of Application : 9-Aminoacridine and its derivatives have shown antimicrobial activities . Protonation of such molecules can alter their bioavailability as weakly basic drugs like aminoacridines exhibit reduced solubility at high pH levels .
- Methods of Application : The biological effects of aminoacridines are most often attributed to their ability to intercalate into DNA .
- Results or Outcomes : While specific outcomes are not detailed in the source, the antimicrobial activity of 9-Aminoacridine derivatives is highlighted .
5. Fluorescent Dyes
- Summary of Application : 9-Aminoacridine and its derivatives have found several applications in the fields of chemistry, biology, and medicine such as fluorescent dyes . The unique planar ring structure allows these molecules to interact with different biomolecular targets .
- Methods of Application : The biological effects of aminoacridines are most often attributed to their ability to intercalate into DNA .
- Results or Outcomes : While specific outcomes are not detailed in the source, the use of 9-Aminoacridine derivatives as fluorescent dyes is highlighted .
6. Catalysts in Organic Synthesis
- Summary of Application : 9-Aminoacridine has found several applications in medicinal chemistry, since it provides a scaffold for synthesizing several molecules . It is used as a catalyst in organic synthesis .
- Methods of Application : The biological effects of aminoacridines are most often attributed to their ability to intercalate into DNA .
- Results or Outcomes : While specific outcomes are not detailed in the source, the use of 9-Aminoacridine as a catalyst in organic synthesis is highlighted .
Safety And Hazards
Future Directions
9-Aminoacridine has been shown to inhibit ribosome biogenesis by targeting both transcription and processing of ribosomal RNA. This extends the arsenal of small-molecule compounds that can be used to block ribosome biogenesis in mammalian cells and has implications for the pharmacological development of new ribosome biogenesis inhibitors . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .
properties
IUPAC Name |
acridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFWWJLMVZSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Record name | 9-AMINOACRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024456 | |
Record name | 9-Aminoacridine | |
Source | EPA DSSTox | |
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Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |
Record name | 9-AMINOACRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 9-AMINOACRIDINE | |
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Product Name |
9-Aminoacridine | |
CAS RN |
90-45-9 | |
Record name | 9-AMINOACRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 9-Aminoacridine | |
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Record name | Aminoacridine [INN:BAN] | |
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Record name | Aminacrine | |
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Record name | Aminacrine | |
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Record name | 9-AMINOACRIDINE | |
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Record name | 9-Aminoacridine | |
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Record name | Aminoacridine | |
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Record name | AMINACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
466 °F (NTP, 1992) | |
Record name | 9-AMINOACRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19746 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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